molecular formula C6H12N2O3 B13429607 Daminozide D6 (dimethyl D6)

Daminozide D6 (dimethyl D6)

Cat. No.: B13429607
M. Wt: 166.21 g/mol
InChI Key: NOQGZXFMHARMLW-WFGJKAKNSA-N
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Description

Daminozide D6 100 micrograms per milliliter in Acetonitrile: is a stable isotope-labeled compound used primarily as a reference material in various scientific analyses. It is a derivative of Daminozide, a plant growth regulator, and is often utilized in the field of analytical chemistry for precise quantification and calibration purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Daminozide D6 involves the incorporation of deuterium atoms into the Daminozide molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with the preparation of deuterated reagents, followed by their reaction with the precursor molecules under controlled conditions to ensure the incorporation of deuterium .

Industrial Production Methods

Industrial production of Daminozide D6 involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes rigorous quality control measures to meet international standards for reference materials. The final product is dissolved in Acetonitrile to achieve the desired concentration of 100 micrograms per milliliter .

Chemical Reactions Analysis

Types of Reactions

Daminozide D6 undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides under oxidative conditions.

    Reduction: Reduction to simpler compounds using reducing agents.

    Substitution: Replacement of functional groups with other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler hydrocarbons .

Scientific Research Applications

Daminozide D6 is widely used in scientific research for various applications, including:

Mechanism of Action

The mechanism of action of Daminozide D6 involves its interaction with specific molecular targets. The incorporation of deuterium atoms can affect the compound’s stability and reactivity, leading to altered biochemical pathways. This makes it a valuable tool for studying isotope effects and tracing metabolic pathways in biological systems .

Comparison with Similar Compounds

Similar Compounds

    Daminozide: The non-deuterated form used as a plant growth regulator.

    Deuterated Compounds: Other stable isotope-labeled compounds used for similar analytical purposes.

Uniqueness

Daminozide D6 is unique due to its specific deuterium labeling, which provides distinct advantages in analytical precision and accuracy. Its use as a reference material ensures high-quality data in scientific research and industrial applications .

Properties

Molecular Formula

C6H12N2O3

Molecular Weight

166.21 g/mol

IUPAC Name

4-[2,2-bis(trideuteriomethyl)hydrazinyl]-4-oxobutanoic acid

InChI

InChI=1S/C6H12N2O3/c1-8(2)7-5(9)3-4-6(10)11/h3-4H2,1-2H3,(H,7,9)(H,10,11)/i1D3,2D3

InChI Key

NOQGZXFMHARMLW-WFGJKAKNSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(C([2H])([2H])[2H])NC(=O)CCC(=O)O

Canonical SMILES

CN(C)NC(=O)CCC(=O)O

Origin of Product

United States

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